Product packaging for Hematoporphyrin dihydrochloride(Cat. No.:CAS No. 17696-69-4)

Hematoporphyrin dihydrochloride

Cat. No.: B191386
CAS No.: 17696-69-4
M. Wt: 671.6 g/mol
InChI Key: WZQQOXSHARXAID-UHFFFAOYSA-N
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Description

Hematoporphyrin is a photosensitizer. Hematoporphyrin (3 μM) increases oxygen consumption and decreases the respiratory control ratio (RCR) in irradiated isolated rat liver mitochondria. It induces DNA breaks in cell-free assays, but not in human HeLa cervical cancer cells, in a light-dependent manner when used at a concentration of 6 μM. Hematoporphyrin (12 μM) decreases the survival of irradiated, but not non-irradiated, HeLa cells. Hematoporphyrin (5 mg/kg) decreases growth of subcutaneous Yoshida AH-130 hepatoma tumors in rats when administered with radiation.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40Cl2N4O6 B191386 Hematoporphyrin dihydrochloride CAS No. 17696-69-4

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQQOXSHARXAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-69-4
Record name Hematoporphyrin dihydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Haematoporphyrin dihydrochloride
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Historical Trajectory and Foundational Research of Hematoporphyrin Dihydrochloride

Genesis of Hematoporphyrin (B191378) and its Early Derivatives in Photomedicine Research

The story begins in 1841 with the extraction of hematoporphyrin from dried blood by removing iron. nih.gov However, it was not until the early 20th century that the photodynamic effect of porphyrins, their ability to cause cytotoxic damage upon light exposure, was recognized. nih.gov

A pivotal moment in the clinical application of porphyrins came with the work of a group of physicians at the Mayo Clinic who reported enhanced tumor fluorescence in patients using a "derivative" of hematoporphyrin, which they abbreviated as HPD. nih.gov This uncharacterized mixture, later found to consist of porphyrin monomers, dimers, and higher oligomers, became a focal point of research. nih.gov In 1961, Lipson and his colleagues described the use of Hematoporphyrin Derivative (HpD) as a diagnostic tool for visualizing tumor tissue via its red fluorescence under ultraviolet light. psu.edu

Subsequent research focused on the therapeutic potential of these compounds. Early clinical trials employed first-generation photosensitizers like HpD and a purified form of it, Photofrin II, demonstrating some effectiveness in various carcinomas. nih.govoncotarget.com These initial studies laid the groundwork for the use of porphyrins in cancer therapy, showing that HpD could be preferentially retained by malignant tissues, allowing for targeted destruction upon irradiation with red light. nih.gov

A significant finding during this period was the identification of singlet molecular oxygen as the primary cytotoxic agent produced during PDT. nih.gov This understanding of the fundamental mechanism, where the photosensitizer absorbs light energy and transfers it to molecular oxygen to create reactive oxygen species (ROS), was crucial for the advancement of the field. nih.govoncotarget.com

Evolution of Porphyrin-Based Photosensitizers in Academic Inquiry

The initial success with first-generation photosensitizers like HpD spurred further academic inquiry into developing improved porphyrin-based compounds. nih.govnih.gov While effective to a degree, these early photosensitizers had drawbacks, including being complex mixtures and causing prolonged skin photosensitivity. nih.govoncotarget.comnih.gov This led to the development of second-generation photosensitizers, which were characterized by having clear compositions and structures, improved photosensitivity, better absorption spectra, and enhanced tissue selectivity. oncotarget.com

The majority of these second-generation photosensitizers are based on the porphyrin structure and include compounds like benzoporphyrins, purpurins, and protoporphyrin IX (PpIX). nih.govoncotarget.com The research also explored the synthesis of various porphyrin derivatives to enhance their properties. For instance, the synthesis of symmetrically substituted porphyrins was first reported in 1935, and various methods have since been developed to create a wide array of porphyrin molecules. researchgate.net

The quest for better photosensitizers continued with the development of third-generation compounds. nih.govoncotarget.com These efforts focus on improving the outcomes of PDT through strategies like gene engineering and nanotechnology to enhance the delivery and activation of the photosensitizer. nih.govoncotarget.com Theoretical investigations using density functional theory have also been employed to design new porphyrin-based photosensitizers with enhanced absorption in the near-infrared (NIR) spectral region, which allows for deeper tissue penetration. rsc.org

The evolution of porphyrin-based photosensitizers reflects a continuous effort to refine their therapeutic efficacy. Research has demonstrated that structural modifications can significantly impact their photochemotherapeutic properties. nih.gov For example, the introduction of different functional groups or the formation of isomers can lead to derivatives with higher phototoxicity and better water solubility. nih.gov The synthesis of self-assembled porphyrin nanoparticles is another area of active research, aiming to create more effective photosensitizer systems. acs.org

Interactive Data Table: Key Milestones in Porphyrin Research

YearIndividual(s)Event
1841SchererDiscovery of hematoporphyrin by removing iron from dried blood. nih.gov
1904H. von TappeinerIntroduction of the term “photodynamic action”. nih.gov
1924A. PolicardFirst observation of red porphyrin fluorescence in tumors. nih.gov
1960–1967R. Lipson, E. BaldesSynthesis of Hematoporphyrin Derivative (HpD). nih.gov
1983–1993T.J. Dougherty, et al.Development of Photofrin®. nih.gov

Interactive Data Table: Generations of Porphyrin Photosensitizers

GenerationCharacteristicsExamples
FirstComplex mixtures, early clinical use. nih.govoncotarget.comHematoporphyrin Derivative (HpD), Photofrin II. nih.govoncotarget.com
SecondClear composition and structure, improved selectivity. oncotarget.comBenzoporphyrins, Purpurins, Protoporphyrin IX (PpIX). nih.govoncotarget.com
ThirdFocus on enhanced delivery and activation. nih.govoncotarget.comGene engineering and nanotechnology-based systems. nih.govoncotarget.com

Synthetic Methodologies and Chemical Derivatization of Hematoporphyrin Dihydrochloride

Strategies for Hematoporphyrin (B191378) Dihydrochloride (B599025) Preparation and Purification

The primary route for the synthesis of hematoporphyrin begins with hemin (B1673052), a readily available iron-containing porphyrin. wikipedia.orgacemap.info A common laboratory-scale method involves the treatment of hemin with hydrogen bromide (HBr) dissolved in glacial acetic acid. google.com This process effectively removes the central iron atom and hydrates the two vinyl groups of the protoporphyrin IX backbone to form the characteristic 1-hydroxyethyl groups of hematoporphyrin. wikipedia.orggoogle.com The resulting product is typically a mixture that includes the desired hematoporphyrin along with unreacted starting material and various by-products.

The purity of the final hematoporphyrin product is highly dependent on the reaction conditions and the quality of the reagents. google.com Consequently, rigorous purification is a critical step. A classic and effective purification protocol involves the following steps:

Extraction: The crude product is first extracted with glacial acetic acid.

Precipitation: The acetic acid extract is then treated with a hydrohalogenating agent, such as hydrochloric acid (HCl), which converts the hematoporphyrin into its dihydrochloride salt. This salt is less soluble in the non-solvent organic liquid that is subsequently added, causing it to precipitate out of the solution.

Filtration and Recrystallization: The precipitated hematoporphyrin dihydrochloride is collected by filtration and can be further purified by recrystallization from an aqueous hydrohalide acid solution, typically 5% to 10% hydrochloric acid. google.com

Modern purification strategies frequently employ advanced chromatographic techniques to achieve high purity. These methods are essential for separating hematoporphyrin from a complex mixture of other dicarboxylic porphyrins that may be present, such as protoporphyrin IX and monohydroxyethyl monovinyl deuteroporphyrin (B1211107) isomers. nih.gov Sequential chromatography using DEAE-cellulose columns followed by reverse-phase octadecylsilyl cartridges has proven effective for this purpose. nih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a cornerstone for both analytical and preparative-scale purification, allowing for the isolation of highly pure fractions. nih.govnih.gov

Purification Technique Principle Application
Acid Precipitation/Recrystallization Differential solubility of the hydrohalide salt.Bulk purification of crude synthesis product. google.com
DEAE-Cellulose Chromatography Anion-exchange chromatography based on carboxylic acid groups.Separation of dicarboxylic porphyrins. nih.gov
Reverse-Phase C18 Cartridges Separation based on hydrophobicity.Desalting and purification of porphyrin extracts. nih.gov
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity/hydrophobicity.Analytical characterization and preparative isolation of pure components. nih.govresearchgate.net
Reverse-Phase Thin-Layer Chromatography (RTLC) Analytical separation based on hydrophobicity.Convenient identification of isolated porphyrins. nih.govaacrjournals.org

Design and Synthesis of Advanced Hematoporphyrin-Based Derivatives

To enhance and tailor the properties of hematoporphyrin, researchers have developed numerous strategies to create advanced derivatives. These modifications often involve covalent linkage to other molecules or the formation of oligomeric and polymeric structures.

Creating larger, covalently linked porphyrin structures is a key area of development. It has been discovered that some active components of "hematoporphyrin derivative" (HPD), a complex mixture derived from hematoporphyrin, consist of oligomers of up to five hematoporphyrin units. spiedigitallibrary.org These oligomers are linked by a combination of ether and ester bonds, formed between the hydroxyethyl (B10761427) groups and the propionic acid side chains of adjacent porphyrin molecules. spiedigitallibrary.org

The synthesis of defined hematoporphyrin ethers, such as the dimethyl, diethyl, and dipropyl ethers, has been accomplished to study the influence of specific covalent linkages. nih.gov These compounds exhibit chromatographic properties similar to the active fractions of HPD. nih.gov More complex, ordered structures, known as porphyrin-incorporating covalent organic frameworks (COFs), have also been synthesized at room temperature, demonstrating the versatility of porphyrin building blocks in creating extended, crystalline materials. rsc.org Stepwise covalent synthesis on surfaces is another advanced strategy, allowing for the construction of multicomponent porphyrin architectures layer by layer, which is crucial for developing molecular-based devices. nih.gov

Chlorins, which are reduced porphyrins with a saturated double bond in one of the pyrrole (B145914) rings, possess strong light absorption in the far-red region of the spectrum. google.com Conjugating chlorins to hematoporphyrin via ester linkages creates hybrid molecules with potentially enhanced photochemical properties.

A patented synthetic method for creating these conjugates involves the following key steps:

A chlorin (B1196114) compound, such as mesochlorin or bonellin, is dissolved in an aqueous alkaline solution (e.g., 0.1 M to 0.5 M sodium hydroxide). google.com

Hematoporphyrin diacetate is then added to the solution. The reaction proceeds via an esterification reaction between a carboxylic acid group of the chlorin and a hydroxyethyl group of the hematoporphyrin (or vice versa). google.com

After the reaction, any unreacted hematoporphyrin diacetate is hydrolyzed by adding more base.

The pH of the solution is then adjusted to approximately 5, causing the hematoporphyrin-chlorin ester product to precipitate. google.com

The resulting ester-linked conjugate can then be isolated using techniques like column chromatography. google.com Similar esterification strategies using carbodiimide (B86325) coupling agents have been employed to synthesize conjugates of chlorins with unsaturated fatty acids. researchgate.net

Conjugating hematoporphyrin to polymers is a strategy used to modify its solubility, stability, and pharmacokinetic profile. These conjugates can be designed to form nanoparticles or other macromolecular assemblies.

One approach is the synthesis of hematoporphyrin-poly(lactic acid) (HP-PLLA) through ring-opening polymerization. nih.gov In this process, L-lactide is polymerized in the presence of hematoporphyrin, which acts as an initiator, and a catalyst such as tin(II) octoate (Sn(Oct)₂). The reaction is typically carried out under an inert atmosphere at elevated temperatures (e.g., 120°C). nih.gov The resulting HP-PLLA polymer can be purified by dissolution in a solvent like dichloromethane (B109758) followed by precipitation in cold deionized water. nih.gov

Another method involves the etherification of the two secondary alcohol groups on hematoporphyrin with polyethylene (B3416737) glycol (PEG) units. acs.org This modification significantly improves water solubility. The two carboxylic acid groups on the propionate (B1217596) side chains remain available for further conjugation, for example, to bind platinum-based cytotoxic agents, creating dual-function molecules. acs.org

Derivative Type Linkage Synthetic Strategy Key Reactants
Porphyrin Oligomers Ether, EsterAcetylation of hematoporphyrin followed by hydrolysis/condensation.Hematoporphyrin, Acetic Acid, Sulfuric Acid wikipedia.org
Chlorin Conjugates EsterEsterification in alkaline solution.Hematoporphyrin diacetate, Chlorin compound, NaOH google.com
Poly(Lactic Acid) Conjugates EsterRing-opening polymerization.Hematoporphyrin, L-lactide, Sn(Oct)₂ nih.gov
Poly(Ethylene Glycol) Conjugates EtherEtherification of secondary alcohols.Hematoporphyrin, Poly(ethylene glycol) derivatives acs.org

Chromatographic Isolation and Characterization of Derivative Components

The analysis of hematoporphyrin and its derivatives, which are often complex mixtures, relies heavily on chromatographic separation coupled with spectroscopic characterization.

Chromatographic Isolation: High-performance liquid chromatography (HPLC) is the predominant technique for both the analysis and purification of hematoporphyrin derivatives. nih.gov Reversed-phase ion-pair HPLC, for instance, has been successfully used to isolate numerous distinct fractions from HPD mixtures. nih.gov For preparative scale work, column chromatography is frequently employed. Gels like Sephadex LH-20 are suitable for separating ester-linked dimers and other oligomers based on size exclusion and partitioning in specific solvent systems (e.g., tetrahydrofuran, methanol (B129727), and buffered water). google.com Ultrahigh-performance liquid chromatography (UHPLC), which uses columns with smaller particles, offers even greater resolution and speed for separating complex mixtures of porphyrins. researchgate.net

Characterization: Once isolated, the components are identified using a suite of analytical techniques.

UV-Visible Spectrophotometry: This is a fundamental technique for porphyrin analysis, as these molecules have a characteristic and intense absorption band, known as the Soret band, around 400 nm, as well as several weaker Q-bands in the 500-700 nm region. nih.govresearchgate.net

Fluorescence Spectrophotometry: Porphyrins are highly fluorescent, and their emission spectra provide additional data for identification and can be used for quantification. nih.gov For example, ester-linked hematoporphyrin-chlorin conjugates exhibit distinct emission peaks for both the porphyrin (around 627 nm) and chlorin (around 647 nm) moieties. google.com

Mass Spectrometry (MS): This technique is indispensable for determining the molecular weight and structure of the derivatives. Fast atom bombardment (FAB) mass spectrometry was instrumental in identifying the oligomeric nature of HPD. spiedigitallibrary.org Modern methods often couple liquid chromatography with electrospray ionization mass spectrometry (UHPLC-ESI-MS) to provide real-time mass data for each separated component, allowing for the identification of hematoporphyrin, its dehydration products (like protoporphyrin), and various esterified forms. researchgate.net

Advanced Spectroscopic Analysis and Electronic Structure Investigations of Hematoporphyrin Dihydrochloride

Fundamental Spectroscopic Properties and Their Experimental Determination

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of hematoporphyrin (B191378) dihydrochloride (B599025), like other porphyrins, is characterized by intense absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions arise from π → π* electronic transitions within the highly conjugated porphyrin macrocycle. scispace.comlibretexts.org The spectrum is dominated by a strong band near 400 nm, known as the Soret band or B band, which is a hallmark of porphyrin compounds. mdpi.com This intense absorption corresponds to a transition from the ground state (S₀) to the second excited singlet state (S₂). mdpi.com

In addition to the Soret band, hematoporphyrin dihydrochloride exhibits four weaker absorption bands in the visible region, referred to as Q-bands. mdpi.com These bands, typically appearing between 500 nm and 650 nm, are attributed to transitions from the ground state to the first excited singlet state (S₁). mdpi.com The Q-bands are further designated as Qx(0,0), Qx(1,0), Qy(0,0), and Qy(1,0), corresponding to different vibrational levels within the S₁ electronic state. scispace.com The precise wavelengths and intensities of the Soret and Q-bands are sensitive to the solvent environment and aggregation state of the porphyrin. For instance, in dimethyl sulfoxide (B87167) (DMSO), the Soret band of hematoporphyrin IX is observed at 400 nm, with Q-bands at 502 nm, 536 nm, 572 nm, and 623 nm. mdpi.com

The electronic transitions responsible for the characteristic UV-Vis spectrum involve the promotion of an electron from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org In porphyrins, the four frontier orbitals are often described using Gouterman's four-orbital model, which involves two HOMOs (a₁u and a₂u) and a pair of degenerate LUMOs (e_g). The electronic transitions between these orbitals give rise to the observed Soret and Q-bands.

Table 1: UV-Visible Absorption Maxima of Hematoporphyrin Derivatives

Solvent/SystemSoret Band (nm)Q-Bands (nm)
DMSO400502, 536, 572, 623 mdpi.com
Alkaline-aqueous medium376505, 540, 567, 621 mdpi.com
Water (assignment)-605 (Qx(0,0)), 557 (Qx(1,0)), 536 (Qy(0,0)), 502 (Qy(1,0)) scispace.com

Fluorescence Spectrophotometry and Quantum Yield Analysis

Upon excitation with light of an appropriate wavelength, this compound exhibits fluorescence, emitting light as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum of hematoporphyrin typically shows two main emission bands. scispace.com For instance, in aqueous solutions, these bands are observed at approximately 613 nm and 677 nm. researchgate.net These emission bands are assigned to the Qy(0→0) and Qx(0→0) transitions, respectively. scispace.com

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing the photophysical properties of this compound. It represents the ratio of photons emitted to photons absorbed. The quantum yield can be influenced by several factors, including the solvent, concentration, and aggregation state of the porphyrin. In methanol (B129727), where hematoporphyrin exists predominantly as a monomer, the quantum yield for the formation of singlet oxygen (Φ_Δ), which is related to the triplet state quantum yield, is reported to be 0.76. researchgate.net However, in aqueous solutions where dimerization can occur, the quantum yield decreases with increasing concentration. researchgate.net For pure hematoporphyrin in an aqueous solution, the fluorescence quantum yield has been reported to be 0.71%. rsc.org

The binding of hematoporphyrin to structures such as lipid vesicles or bacterial membranes can lead to a shift in the fluorescence spectrum and an increase in the fluorescence quantum yield. researchgate.net This is attributed to the less polar environment experienced by the molecule within the membrane. researchgate.net

Table 2: Fluorescence Properties of Hematoporphyrin and its Derivatives

SystemExcitation Wavelength (nm)Emission Wavelengths (nm)Quantum Yield (%)
Pure HP aqueous solution369-0.71 rsc.org
GNR@mSiO2-20-HP in Water369-1.8 rsc.org
Hematoporphyrin in aqueous solution-613, 677 researchgate.net-
Hematoporphyrin bound to lecithin (B1663433) vesicles-631, 692 researchgate.net-
Hematoporphyrin in methanol (monomer)--74 (for singlet oxygen production) researchgate.net
Hematoporphyrin in water (dimer)--12 (for singlet oxygen production) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex structures like this compound. hyphadiscovery.comresearchgate.netlibretexts.org Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule. hyphadiscovery.comresearchgate.net

In the context of hematoporphyrin research, NMR is instrumental in confirming the molecular structure and identifying impurities or derivatives. nih.govworktribe.com The ¹H NMR spectrum reveals the number of different types of protons and their relative abundance, while the chemical shifts provide clues about their electronic environment. Coupling patterns between adjacent protons, observed as splitting of signals, help to establish the connectivity of the molecular framework.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals and transition metal complexes. srce.hr In the context of this compound research, EPR is a vital tool for studying the formation of radical intermediates, particularly in the context of its photosensitizing properties.

Upon irradiation with light, photosensitizers like hematoporphyrin can undergo intersystem crossing to an excited triplet state. This triplet state can then react with molecular oxygen to produce reactive oxygen species (ROS), including singlet oxygen and other radical species. EPR spectroscopy, often in conjunction with a technique called spin trapping, can be used to detect and identify these short-lived radical intermediates. srce.hrnih.govresearchgate.net

Spin trapping involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. srce.hrnih.gov The resulting EPR spectrum of the spin adduct provides information about the identity of the original, short-lived radical through the analysis of its hyperfine splitting pattern. nih.gov While direct EPR studies specifically on this compound were not detailed in the search results, the methodology is fundamental in the investigation of the photodynamic mechanisms of porphyrins, which are known to involve radical intermediates. nih.gov

Theoretical Computational Studies of Electronic Structure and Absorption Phenomena

Quantum Mechanical Approaches

Quantum mechanical calculations are indispensable for gaining a deeper understanding of the electronic structure and spectroscopic properties of molecules like this compound. arxiv.orgyoutube.comarxiv.org These computational methods can be used to predict and interpret experimental data, such as UV-Visible absorption spectra, and to provide insights into the nature of electronic transitions. nih.govaps.org

Approaches such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to model the electronic structure of porphyrin systems. mdpi-res.com These methods can calculate the energies of the molecular orbitals, including the HOMOs and LUMOs, and predict the energies and intensities of electronic transitions between them. This allows for a theoretical reconstruction of the UV-Visible spectrum, which can then be compared with experimental measurements to validate the computational model and gain a more profound understanding of the underlying photophysics.

Furthermore, quantum mechanical calculations can be used to investigate the effects of structural modifications, solvent interactions, and aggregation on the electronic properties and absorption spectra of this compound. By modeling these influences, researchers can better understand how the environment modulates the behavior of the photosensitizer. The development of more advanced computational techniques continues to enhance the accuracy and predictive power of these theoretical studies in the field of porphyrin chemistry. arxiv.orgyoutube.com

Analysis of Molecular Orbital Levels and HOMO-LUMO Gaps

The electronic absorption spectrum of this compound is fundamentally governed by transitions within its π-electron system. The widely accepted Gouterman's four-orbital model provides a robust framework for understanding these transitions. nih.govresearchgate.netnih.gov This model posits that the characteristic features of the porphyrin spectrum—the intense Soret (or B) band in the near-UV region (~400 nm) and the weaker Q bands in the visible region—arise from electronic transitions between two highest occupied molecular orbitals (HOMO and HOMO-1) and two lowest unoccupied molecular orbitals (LUMO and LUMO+1). researchgate.net

The two HOMOs are designated as a₁ᵤ and a₂ᵤ, and the two LUMOs are a degenerate pair of e₉ orbitals within the D₄ₕ symmetry group, which is appropriate for the diprotonated porphyrin core. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic properties and kinetic stability. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.

While precise, experimentally verified energy values for the frontier orbitals of this compound are not extensively documented, theoretical calculations using Density Functional Theory (DFT) provide reliable estimates. For similar free-base porphyrins, DFT calculations have shown HOMO-LUMO gaps to be in the range of 3.4 eV to 4.3 eV. researchgate.netresearchgate.net The protonation of the inner nitrogens in the dihydrochloride form is expected to stabilize the orbitals and slightly alter the gap energy. The specific energy levels are influenced by the peripheral substituents and the surrounding medium.

Below is a representative table of molecular orbital energy levels for a porphyrin system, derived from theoretical calculations, to illustrate the typical values.

Molecular OrbitalTypical Energy Level (eV)Description
LUMO (Lowest Unoccupied Molecular Orbital)-2.0 to -3.0Acts as the primary electron acceptor. Its energy level is crucial for processes like electron injection.
HOMO (Highest Occupied Molecular Orbital)-4.5 to -5.7Acts as the primary electron donor. Its energy dictates the molecule's oxidation potential.
HOMO-LUMO Gap (ΔE)~2.5 to 3.0Determines the lowest energy electronic transition and influences the color and photochemical reactivity.

Note: The values presented are typical for porphyrin systems and may vary for this compound based on specific computational methods and environmental factors. The HOMO-LUMO gap calculated from DFT orbital energies can differ from the optical gap determined by the onset of absorption.

Influence of Conformational Dynamics and Substituents on Electronic Transitions

The electronic transitions of this compound are not static; they are dynamically influenced by the molecule's conformation and the electronic nature of its peripheral substituents. These factors can induce significant shifts in the absorption spectra, altering the positions and intensities of the Soret and Q bands.

Conformational Dynamics and Aggregation: In solution, porphyrin molecules like hematoporphyrin can exist in equilibrium between monomeric and aggregated forms (e.g., dimers or larger oligomers). This aggregation is a key aspect of its conformational dynamics. The formation of aggregates leads to distinct changes in the electronic absorption spectrum due to exciton (B1674681) coupling between the transition dipoles of adjacent porphyrin units. nih.gov

H-aggregates (face-to-face stacking): Typically result in a blue-shift (hypsochromic shift) of the Soret band.

J-aggregates (edge-to-edge arrangement): Typically cause a red-shift (bathochromic shift) and narrowing of the Soret band. nih.gov

The propensity of hematoporphyrin to aggregate is highly dependent on factors such as concentration, pH, and solvent polarity. These spectral shifts are direct evidence of the influence of conformational dynamics on the electronic transitions of the molecule. acs.orgnih.gov

Influence of Substituents: The nature of the substituents at the periphery of the porphyrin macrocycle plays a crucial role in modulating the energies of the frontier molecular orbitals and, consequently, the electronic transitions. Hematoporphyrin features four methyl groups, two propionic acid groups, and two 1-hydroxyethyl groups.

1-Hydroxyethyl Groups: These groups can exhibit a weak electron-withdrawing inductive effect due to the oxygen atom, which can slightly lower the energy of the frontier orbitals.

Propionic Acid Groups: These groups are electron-withdrawing. In the dihydrochloride form, they are protonated (-COOH). Their presence can influence the electronic distribution and also significantly impacts the molecule's solubility and aggregation behavior. mdpi.com

Protonation of Inner Nitrogens: In this compound, the two central nitrogen atoms are protonated. This increases the symmetry of the molecule from D₂ₕ (in free base) to D₄ₕ, which simplifies the Q-band region of the spectrum, typically reducing the number of observed Q bands from four to two. pdx.edu This protonation also leads to a red shift and weakening of the Soret band. pdx.edu

The cumulative electronic effect of these substituents fine-tunes the HOMO-LUMO gap and the relative intensities of the various absorption bands.

The following table summarizes the principal influences on the electronic transitions of this compound.

FactorInfluenceSpectroscopic Consequence
Aggregation (H-type)Exciton coupling in stacked dimers/oligomers.Blue-shift (hypsochromic) of the Soret band.
Aggregation (J-type)Exciton coupling in edge-to-edge aggregates.Red-shift (bathochromic) of the Soret band.
1-Hydroxyethyl SubstituentsWeak inductive electron-withdrawing effect.Minor modulation of orbital energies.
Propionic Acid SubstituentsElectron-withdrawing effect; affects solubility and aggregation.Modulation of orbital energies and significant impact on aggregation state.
Core Protonation (Dihydrochloride)Increases molecular symmetry (D₂ₕ → D₄ₕ).Red-shift of Soret band; reduction of Q bands from four to two. pdx.edu

Photophysical and Photochemical Mechanisms of Hematoporphyrin Dihydrochloride Action

Photosensitization Processes and Energy Transfer Dynamics

The journey from a benign molecule to a potent photosensitizing agent begins with the absorption of light energy, which propels Hematoporphyrin (B191378) dihydrochloride (B599025) into a highly reactive, electronically excited state. This initial energy absorption triggers a cascade of events involving transitions between different electronic states, ultimately leading to the energy transfer required for subsequent photochemical reactions.

Ground State to Excited Singlet and Triplet State Transitions

In its ground state (S₀), the electrons in the hematoporphyrin molecule are in their lowest energy configuration, with all electron spins paired. wikipedia.org Upon absorbing a photon of light, the molecule is promoted to an electronically excited singlet state (S₁), a process that occurs rapidly. nih.govnih.gov The S₁ state is characterized by having the excited electron retain its spin orientation opposite to the ground state electron. wikipedia.org This excited singlet state is, however, short-lived. nih.gov

The molecule in the S₁ state can relax through several pathways. It can return to the ground state by emitting light, a process known as fluorescence, or through non-radiative internal conversion, releasing energy as heat. nih.govmdpi.com Crucially for its photosensitizing action, the molecule in the S₁ state can undergo a process called intersystem crossing (ISC). wikipedia.orgnih.gov This is a non-radiative transition to a different type of excited state: the excited triplet state (T₁). wikipedia.org In the T₁ state, the spin of the excited electron is reversed, becoming parallel to the spin of the electron remaining in the ground state orbital. wikipedia.org While this transition is "spin-forbidden," making it less probable than fluorescence, it is fundamental to the photosensitizing capability of hematoporphyrin. wikipedia.orgrsc.org The triplet state is significantly longer-lived (on the order of microseconds) compared to the singlet state, providing a crucial time window for the photosensitizer to interact with surrounding molecules, particularly molecular oxygen. nih.govmdpi.com

Generation of Reactive Oxygen Species (ROS) in Biological Contexts

Once populated, the long-lived triplet state of Hematoporphyrin dihydrochloride can initiate photochemical reactions with substrates in its immediate vicinity. In a biological environment, the most critical substrate is molecular oxygen (O₂), which is naturally in a triplet ground state. mdpi.comnih.gov The interaction between the excited triplet photosensitizer and ground-state oxygen leads to the production of various highly reactive oxygen species (ROS). nih.govwikipedia.org These ROS are the ultimate effectors of cellular damage in photodynamic therapy. mdpi.com The process can proceed via two main pathways, known as Type I and Type II photochemical reactions. mdpi.commdpi.com

Type I Photochemical Reactions (Radical Formation)

In Type I reactions, the excited triplet photosensitizer (PS³*) interacts directly with a biological substrate, such as a lipid, protein, or nucleic acid, through electron or hydrogen atom transfer. mdpi.commdpi.com This interaction results in the formation of radical ions or free radicals. mdpi.com These newly formed radicals can then react with molecular oxygen to produce oxygen-based radicals like the superoxide (B77818) anion (O₂•⁻) and, subsequently, other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.govmdpi.com The Type I mechanism tends to be favored in environments with a high concentration of substrate and a lower concentration of oxygen. mdpi.commdpi.com

Type II Photochemical Reactions (Singlet Oxygen Production)

The Type II reaction is often considered the primary mechanism of action for many photosensitizers, including hematoporphyrin. mdpi.com In this pathway, the excited triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂). nih.govmdpi.com This energy transfer excites the oxygen molecule from its triplet ground state to a highly reactive, electronically excited singlet state (¹O₂), known as singlet oxygen. ncats.iomdpi.com Singlet oxygen is a potent and indiscriminate oxidizing agent that can react with a wide array of biological molecules, including lipids, amino acids, and nucleic acids, leading to oxidative damage and cell death. mdpi.com The prevalence of the Type II mechanism depends on a sufficient concentration of oxygen in the target tissue. mdpi.com

Table 2: Comparison of Type I and Type II Photochemical Reactions

FeatureType I ReactionType II Reaction
Primary Interaction Excited photosensitizer reacts with a biological substrate. mdpi.comExcited photosensitizer transfers energy to molecular oxygen. mdpi.com
Products Free radicals (e.g., superoxide anion, hydroxyl radical). mdpi.comSinglet oxygen (¹O₂). mdpi.com
Oxygen Dependence Can occur at lower oxygen concentrations. mdpi.comRequires sufficient oxygen concentration. mdpi.com
Key Reactant Biological molecules (lipids, proteins, etc.). mdpi.comGround-state molecular oxygen (³O₂). nih.gov

Direct Experimental Detection of Singlet Oxygen in Model Systems

Confirming the generation of singlet oxygen is crucial for understanding the mechanism of photosensitizers. The most definitive method for detecting ¹O₂ is through direct observation of its characteristic phosphorescence. mdpi.com As singlet oxygen relaxes back to its triplet ground state, it emits a faint near-infrared (NIR) light with a peak wavelength centered at approximately 1270 nm. mdpi.comnih.gov

Specialized and highly sensitive photodetectors are required to capture this weak emission. mdpi.com Experiments have successfully demonstrated this phosphorescence from solutions containing hematoporphyrin and its derivatives upon illumination. nih.gov Studies using leukemia cells incubated with a hematoporphyrin derivative have also directly observed the 1270 nm emission following pulsed laser excitation, providing clear evidence of singlet oxygen production in a cellular environment. nih.gov The lifetime of this emission can also be measured, which is significantly affected by the solvent environment; for instance, its lifetime is much longer in deuterium (B1214612) oxide (D₂O) than in water (H₂O). mdpi.com This characteristic is often used to confirm the identity of the emitting species as singlet oxygen. nih.gov

Another method for quantifying singlet oxygen involves electron spin resonance (ESR) spectroscopy in combination with specific spin traps, such as 2,2,6,6-tetramethyl-4-piperidine (TMPD). nih.gov While indirect, this technique can provide quantitative data on the rate of singlet oxygen generation under specific experimental conditions. nih.gov

Table 3: Methods for Direct Detection of Singlet Oxygen

MethodPrincipleKey Findings with Hematoporphyrin
Near-Infrared (NIR) Phosphorescence Direct detection of light emission at ~1270 nm as ¹O₂ returns to its ground state. mdpi.comnih.govEmission at 1270 nm directly observed from cells treated with hematoporphyrin derivatives and light. nih.gov
Time-Resolved Luminescence Measures the decay kinetics of the 1270 nm phosphorescence to determine the lifetime of ¹O₂.The lifetime of ¹O₂ generated by hematoporphyrin is solvent-dependent, a key characteristic. mdpi.comnih.gov
Electron Spin Resonance (ESR) Trapping Uses a molecule (spin trap) that reacts with ¹O₂ to form a stable radical, which is then detected by ESR. nih.govHas been used to quantify the rate of ¹O₂ generation from hematoporphyrin derivatives upon illumination. nih.gov

Photodynamic Efficacy as a Function of Light Parameters and Porphyrin Absorption

The photodynamic efficacy of this compound is fundamentally dependent on the interplay between its light absorption properties and the characteristics of the activating light. The process is initiated when the photosensitizer absorbs photons of a specific wavelength, leading to a series of photochemical events that culminate in a therapeutic or cytotoxic effect. e-ce.orgscispace.com The efficiency of this process is governed by the wavelength, intensity, and duration of the light exposure, all of which are directly related to the absorption spectrum of the porphyrin.

Upon absorbing light, the this compound molecule transitions from its ground electronic state to a short-lived excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. biomedres.us It is this triplet state that primarily interacts with molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), the main cytotoxic agent in Type II photodynamic reactions. biomedres.usrsc.org Therefore, the efficacy of photodynamic therapy (PDT) is directly proportional to the efficiency of singlet oxygen production, a value known as the singlet oxygen quantum yield (ΦΔ). rsc.orgnih.gov

The absorption spectrum of Hematoporphyrin and its derivatives is characterized by a strong peak in the blue region of the visible spectrum (around 400 nm), known as the Soret band, and several smaller peaks at longer wavelengths, called Q-bands. rsc.orgdntb.gov.ua While the Soret band exhibits the highest absorption, light at these shorter wavelengths has limited tissue penetration, making it suitable for superficial treatments. e-ce.org For treating deeper or larger tumors, longer wavelengths in the red region of the spectrum (around 630 nm) are clinically preferred, despite the lower absorption coefficient, because of their greater ability to penetrate biological tissues. e-ce.orgscispace.comgoogle.com The selection of the irradiation wavelength is, therefore, a critical parameter that balances the efficiency of photosensitizer activation with the required depth of therapeutic action.

The concentration of the photosensitizer and its state of aggregation also significantly influence photodynamic efficacy. In aqueous solutions, this compound can exist as monomers, dimers, or larger aggregates. nih.govresearchgate.net Monomeric forms of the photosensitizer are generally more photodynamically active than aggregated forms. Research has shown that the singlet oxygen quantum yield decreases as the concentration of a hematoporphyrin derivative increases, due to the formation of aggregates which have a lower quantum yield. nih.govresearchgate.net For instance, one study determined the singlet oxygen quantum yield for monomeric and dimeric forms of a hematoporphyrin derivative to be 0.64 and 0.11, respectively. nih.gov

The relationship between light dose, photosensitizer concentration, and photodynamic effect has been quantified in various studies. The phototoxic effect is typically dependent on both the concentration of the photosensitizer and the total light energy delivered. biomedres.us Research on the insecticidal properties of this compound (HpD) demonstrated a clear correlation between its concentration, the duration of light exposure, and the resulting mortality rate.

The following table illustrates the effect of varying concentrations of this compound and the duration of sunlight exposure on the mortality of Parasarcophaga argyrostoma third instars.

Table 1: Photodynamic Effect of this compound (HpD) on P. argyrostoma 3rd Instars

HpD Concentration (ppm) 0.5 h 1 h 1.5 h 2 h
5 x 10⁻⁶ 0% 0% 0% 0%
5 x 10⁻⁵ 0% 0% 0% 3.3%
5 x 10⁻⁴ 0% 0% 56.3% 66.6%
5 x 10⁻³ 0% 17.5% 73.9% 96.4%
5 x 10⁻² 12.2% 86.9% 100% 100%

Data adapted from a study on the photosensitizing effects of HpD on flesh fly larvae. researchgate.net The table shows the percentage mortality at different time points of post-treatment exposure to direct sunlight.

Similarly, another study investigating the phototoxicity of a new hematoporphyrin derivative, BL-1, against Eca-109 tumor cells found that cell viability was inversely correlated with both the drug concentration and the light dose. biomedres.us This highlights the principle that a desired photodynamic outcome can be achieved by modulating either the concentration of the photosensitizer or the parameters of the light source.

The quantum yield of singlet oxygen production is a key determinant of photodynamic efficacy. It is influenced by the molecular structure of the porphyrin and the surrounding microenvironment. Studies have reported varying singlet oxygen quantum yields for hematoporphyrin and its derivatives in different solvents and aggregation states.

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Hematoporphyrin Derivatives

Compound Solvent/Condition Singlet Oxygen Quantum Yield (ΦΔ)
Hematoporphyrin Derivative (HpD) Methanol (B129727) (monomeric) 0.64 nih.gov
Hematoporphyrin Derivative (HpD) Water (dimeric) 0.11 nih.gov
Hematoporphyrin Methanol 0.76 researchgate.net
Hematoporphyrin Monomer Water 0.74 researchgate.net
Hematoporphyrin Dimer Water 0.12 researchgate.net

This table compiles data from studies measuring the efficiency of singlet oxygen generation under different conditions.

Cellular Uptake, Subcellular Localization, and Intracellular Transport of Hematoporphyrin Dihydrochloride

Mechanisms of Cellular Internalization in Varied Cell Lines

The internalization of Hematoporphyrin (B191378) dihydrochloride (B599025) into cells is not a passive process but rather involves several active and passive transport mechanisms. The contribution of each mechanism can vary depending on the cell type and the formulation of the compound.

Receptor-mediated endocytosis (RME) is a process where cells internalize molecules by the inward budding of the plasma membrane to form vesicles. wikipedia.org This process is highly specific, relying on the binding of ligands to cell surface receptors. wikipedia.org While direct evidence for a specific receptor for Hematoporphyrin dihydrochloride is not established, its association with macromolecules that are internalized via RME suggests an indirect pathway. For instance, when bound to low-density lipoproteins (LDL), photosensitizers can be taken up through the LDL receptor, which is often overexpressed in tumor cells. wikipedia.org This mechanism involves the recruitment of adaptor proteins and clathrin, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles. wikipedia.org The specificity of RME is conferred by the ligand-receptor interaction, while the subsequent intracellular trafficking machinery is common for various ligands. nih.gov

Human serum albumin (HSA) is a major carrier protein in the blood for many endogenous and exogenous substances, including Hematoporphyrin. nih.gov Increasing concentrations of fetal calf serum or bovine serum albumin have been shown to decrease the cellular uptake of Hematoporphyrin derivative (HpD). nih.gov This suggests that the binding of Hematoporphyrin to albumin in the extracellular medium can modulate its availability for cellular internalization. The albumin-hematoporphyrin complex may interact with specific cell surface receptors or influence the partitioning of the photosensitizer into the cell membrane. The uptake process in the presence of albumin is complex and can be influenced by factors such as the pH of the surrounding medium. nih.gov

Lipoproteins, particularly low-density lipoproteins (LDL), are considered significant carriers for the delivery of hydrophobic photosensitizers to malignant tissues. This is attributed to the increased number of LDL receptors on many tumor cells to meet their high demand for cholesterol. Studies with other photosensitizers have demonstrated that their association with LDL leads to enhanced cellular uptake via the LDL receptor pathway. This process involves the binding of the LDL-photosensitizer complex to the LDL receptor, followed by internalization through endocytosis. The acidic environment of the endosomes and lysosomes then facilitates the release of the photosensitizer into the cytoplasm.

The Enhanced Permeability and Retention (EPR) effect is a phenomenon characteristic of many solid tumors. nih.gov It describes the tendency for macromolecules and nanoparticles to accumulate in tumor tissue at higher concentrations than in normal tissues. nih.gov This is due to the leaky nature of the tumor vasculature and the impaired lymphatic drainage. nih.govresearchgate.net While this compound itself is a small molecule, its association with larger molecules like albumin or lipoproteins can significantly increase its effective size. This allows the Hematoporphyrin-macromolecule complex to take advantage of the EPR effect, leading to a passive accumulation in the tumor interstitium. The effectiveness of the EPR effect can, however, vary depending on the tumor type and its microenvironment. nih.gov

Time-Dependent Uptake Kinetics in Cell Cultures

The cellular uptake of Hematoporphyrin derivative (HpD) is a time-dependent process. Flow cytometry analysis has revealed that the internalization occurs in two main phases. Initially, there is a rapid, temperature-independent binding of HpD to the cell surface, which is thought to be a loose association with the outer membrane. nih.gov This is followed by a slower, temperature-dependent internalization into the cytoplasm, which reaches a plateau after several hours of incubation. nih.gov The rate of uptake and the time to reach saturation can vary between different cell lines.

Table 1: Time-Dependent Uptake of Hematoporphyrin Derivative (HpD) in Cultured Cells This table is interactive. You can sort and filter the data.

Cell Line Incubation Time (hours) Relative Uptake (Fluorescence Intensity) Key Observation
Various Normal and Malignant Cells 0-1 Rapid initial binding Loosely bound to the outer membrane
Various Normal and Malignant Cells 1-6 Increasing uptake Slower internalization into the cytoplasm
Various Normal and Malignant Cells >6 Plateau Saturation of uptake

Differential Uptake and Retention Across Cell Phenotypes

A critical aspect of this compound's utility is its selective accumulation in malignant tissues compared to normal tissues. This differential uptake is influenced by several factors related to the distinct phenotypes of cancer cells and the tumor microenvironment.

Studies have shown that under identical incubation conditions, the uptake of Hematoporphyrin derivative (HpD) can be proportional to cell size, with larger tumor cells generally showing higher uptake. nih.gov Furthermore, the acidic microenvironment often found in tumors (lower pH) can significantly enhance the rate of HpD incorporation compared to the physiological pH of normal tissues. nih.gov The concentration of serum proteins in the extracellular environment also plays a crucial role, with lower serum levels potentially leading to increased uptake in tumor tissues. nih.gov Research has also indicated a degree of selectivity in the photodynamic action of HpD, with leukemic cells showing greater sensitivity than normal hematopoietic progenitors, suggesting differential accumulation or retention. nih.gov

Table 2: Factors Influencing Differential Uptake of Hematoporphyrin Derivative (HpD) This table is interactive. You can sort and filter the data.

Factor Influence on Uptake Implication for Selectivity Reference
Cell Size Proportional to uptake Larger tumor cells may accumulate more HpD nih.gov
Extracellular pH Higher uptake at lower pH Acidic tumor microenvironment favors accumulation nih.gov
Serum Concentration Reduced uptake at higher concentrations Differences in tumor vascular permeability may alter local serum levels nih.gov
Cell Type Higher in some malignant cells vs. normal cells Intrinsic cellular properties contribute to selective retention nih.gov

Intracellular Distribution and Organelle Targeting

The efficacy of this compound in photodynamic therapy is intrinsically linked to its accumulation within specific cellular compartments. Following cellular uptake, this photosensitizer is not uniformly distributed throughout the cell but rather demonstrates a preferential localization to certain organelles. This selective targeting is a critical determinant of the subsequent photodamage and the ultimate fate of the cell. Research has identified the mitochondria, nucleus, endoplasmic reticulum, and lysosomes as key sites of this compound accumulation. nih.gov

Mitochondrial Accumulation and Its Functional Consequences

Mitochondria are a primary and critical target for this compound. nih.gov Its accumulation within these organelles has profound functional consequences, largely due to the generation of reactive oxygen species (ROS) upon photoactivation. nih.govmedchemexpress.com

Studies on isolated mitochondria have demonstrated that photoactivated this compound leads to a sequential loss of key mitochondrial functions. nih.gov The coupling between respiration and oxidative phosphorylation is disrupted, followed by an impairment of calcium transport and a cessation of respiration itself. nih.gov This disruption of the mitochondrial respiratory chain and oxidative phosphorylation effectively cripples the cell's primary energy production machinery.

Furthermore, photodynamic therapy utilizing a hematoporphyrin derivative has been shown to cause a significant inhibition of the mitochondrial proton-translocating adenosine (B11128) triphosphatase (ATPase). nih.gov This enzyme is vital for coupling the electrochemical proton gradient to the synthesis of ATP. nih.gov The inhibition of proton transport, which is both drug-dose and light-dose dependent, directly correlates with the inhibition of ATP hydrolysis. nih.gov This impairment of mitochondrial function is a key factor leading to cytotoxicity. nih.gov

The table below summarizes the key effects of this compound on mitochondrial function:

Mitochondrial Function Effect of Photoactivated this compound
Respiration and Oxidative PhosphorylationUncoupling and subsequent inhibition nih.gov
Calcium TransportImpaired nih.gov
ATP SynthesisInhibition of proton-translocating ATPase, leading to decreased ATP production nih.gov
Overall Mitochondrial IntegritySeverely impaired, contributing significantly to cytotoxicity nih.gov

Nuclear Localization and DNA Interaction

While mitochondria are a primary target, this compound has also been observed to localize within the cell nucleus. nih.gov The implications of this nuclear localization are significant, as it brings the photosensitizer into close proximity with the cell's genetic material.

The precise mechanisms governing the nuclear translocation of molecules are complex and can be influenced by various factors, including the presence of specific nuclear localization signals (NLS). While the specific NLS for this compound has not been explicitly detailed in the provided context, the general principle involves the recognition of specific amino acid sequences by importin proteins, which then facilitate transport into the nucleus. The efficiency of this process can even be influenced by factors such as cytosolic pH. nih.gov

Endoplasmic Reticulum and Lysosomal Localization

In addition to mitochondria and the nucleus, this compound and its derivatives have been found to accumulate in the endoplasmic reticulum (ER) and lysosomes. nih.gov The localization within these organelles contributes to the multifaceted mechanism of phototoxicity.

The endoplasmic reticulum is a crucial site for protein synthesis and folding, as well as calcium homeostasis. The accumulation of photosensitizers within the ER can lead to ER stress upon photoactivation. This stress can disrupt protein processing and trigger the unfolded protein response (UPR), a signaling pathway that can ultimately lead to apoptosis if the stress is severe or prolonged. Some photosensitizers exhibit a selective tropism for the ER and Golgi apparatus, causing rapid, ROS-dependent damage to these compartments and inhibiting the secretory pathway. nih.gov

Lysosomes are acidic organelles responsible for the degradation of cellular waste and play a role in various cellular processes, including autophagy. researchgate.net The localization of this compound within lysosomes can lead to lysosomal membrane permeabilization upon photoactivation, releasing hydrolytic enzymes into the cytoplasm and inducing cell death. The physicochemical properties of the photosensitizer, such as its lipophilicity, can influence its preferential localization. For instance, more hydrophilic derivatives may show a greater tendency for lysosomal accumulation compared to more lipophilic ones that might target the ER and Golgi. nih.gov The transport of substances into and out of lysosomes is a regulated process, and its disruption can have significant consequences for cellular homeostasis. nih.govnih.govresearchgate.net

Molecular and Biochemical Mechanisms of Hematoporphyrin Dihydrochloride Induced Biological Effects

DNA Damage and Genomic Integrity Perturbations

Upon photoactivation, hematoporphyrin (B191378) dihydrochloride (B599025) can induce significant damage to nuclear and mitochondrial DNA, primarily through oxidative processes. This damage compromises genomic integrity and can trigger cell death pathways.

The ability of photoactivated hematoporphyrin to damage DNA has been demonstrated in various experimental systems. In cell-free assays, the compound shows a clear, light-dependent capacity to induce DNA breaks. nih.gov Studies using isolated DNA, such as supercoiled plasmids, have found that the photodynamic action of hematoporphyrin results in single-strand breaks.

However, the effects within intact cells are more complex. Some studies utilizing alkaline comet assays on cells like HeLa have not detected significant DNA damage after treatment with hematoporphyrin and light. This suggests that the accessibility of DNA within the highly organized and protected chromatin structure of the nucleus may limit the extent of direct damage. The primary damage in whole cells often occurs in more accessible cellular compartments, like the mitochondria.

Table 1: Effect of Photoactivated Hematoporphyrin on DNA Integrity

Assay TypeSystem/Model OrganismObserved Effect
Cell-Free AssayIsolated Plasmid DNAInduces single-strand breaks upon irradiation.
Cellular AssayHeLa CellsNo significant single-strand breaks detected in nuclear DNA via alkaline comet assay.

The primary mechanism of DNA damage by photoactivated hematoporphyrin dihydrochloride is not through the formation of direct covalent adducts with DNA bases. Instead, its action is mediated by the generation of highly reactive singlet oxygen (¹O₂). nih.gov

Singlet oxygen preferentially reacts with guanine (B1146940) residues in DNA, leading to their oxidative modification. nih.govnih.gov This process results in the formation of altered bases, most notably 8-oxo-7,8-dihydroguanine (8-oxoG), a well-established marker of oxidative DNA damage. nih.govnih.govimrpress.com The formation of 8-oxoG is mutagenic, as it can be mispaired with adenine (B156593) during DNA replication, leading to G:C to T:A transversions. nih.govtu-dresden.de

The processing of such oxidative lesions is handled by the cell's DNA repair machinery. The Base Excision Repair (BER) pathway is primarily responsible for identifying and removing oxidized bases like 8-oxoG. nih.gov An enzyme called 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises 8-oxoG, initiating the repair process to restore the original DNA sequence.

Table 2: Primary DNA Lesion Induced by this compound-PDT

Damaging SpeciesPrimary DNA TargetResulting LesionCellular Repair Pathway
Singlet Oxygen (¹O₂)Guanine8-oxoguanineBase Excision Repair (BER)

Mitochondrial Dysfunction and Energy Metabolism Perturbations

Mitochondria are a key target of this compound-induced phototoxicity due to the lipophilic nature of the photosensitizer, which promotes its accumulation in cellular membranes, including the mitochondrial membranes. Damage to mitochondria severely disrupts cellular energy metabolism and can initiate apoptosis.

Studies on isolated rat liver mitochondria have provided direct evidence of the impact of photoactivated hematoporphyrin on cellular respiration. Upon irradiation, mitochondria treated with the photosensitizer exhibit a significant increase in oxygen consumption. nih.gov Concurrently, the respiratory control ratio (RCR), which is a measure of the coupling between oxygen consumption and ATP synthesis, is markedly decreased. nih.gov A lower RCR value indicates that the mitochondrial respiratory chain is becoming uncoupled from oxidative phosphorylation, meaning that the energy released from oxygen reduction is dissipated as heat rather than being used to produce ATP.

A critical indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is established by the pumping of protons across the inner mitochondrial membrane during electron transport. This potential is essential for ATP synthesis. Research has consistently shown that photodynamic treatment with hematoporphyrin and its derivatives leads to a significant decrease in the mitochondrial membrane potential. nih.govselleckchem.comacs.org This depolarization is a direct consequence of damage to the inner mitochondrial membrane and its associated protein complexes, leading to a loss of proton gradient and impaired mitochondrial function.

Mitochondria play a crucial role in cellular calcium homeostasis by sequestering and releasing Ca²⁺ ions. This process is tightly regulated. Photoactivated hematoporphyrin severely disrupts this function. In studies using isolated mitochondria, it has been demonstrated that PDT with hematoporphyrin can abolish the mitochondria's ability to take up and release calcium. This disruption of Ca²⁺ transport is a key event in the induction of the mitochondrial permeability transition pore (PTP). The opening of the PTP, a non-specific channel in the inner mitochondrial membrane, leads to the collapse of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors into the cytoplasm, ultimately triggering cell death.

Table 3: Effects of this compound-PDT on Mitochondrial Parameters

ParameterOrganelle/SystemObserved Effect
Oxygen ConsumptionIsolated Rat Liver MitochondriaIncreased
Respiratory Control Ratio (RCR)Isolated Rat Liver MitochondriaDecreased (Indicating Uncoupling)
Mitochondrial Membrane Potential (ΔΨm)Various Cell LinesDecreased/Depolarized
Calcium TransportIsolated MitochondriaImpaired Ca²⁺ uptake and release; contributes to Permeability Transition Pore opening

Enzyme Activity Modulation and Inhibition Profiles

This compound exerts significant influence on cellular function through the modulation and inhibition of various enzymes. This activity is a cornerstone of its biological effects, particularly in the context of photodynamic therapy.

Inhibition of Defensive Enzymes

This compound, especially when activated by light, has been shown to inhibit a range of defensive enzymes crucial for cellular protection against oxidative stress and xenobiotics. bioone.org In studies involving the flesh fly Parasarcophaga argyrostoma, this compound, when ingested and exposed to light, leads to the inhibition of key defensive enzymes such as acetylcholine (B1216132) esterase (AchE), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST). bioone.org This inhibition of antioxidant and detoxification enzymes is a result of the excessive production of reactive oxygen species (ROS) induced by the photosensitizer. bioone.org The resulting cellular damage can be substantial and may not be reparable. bioone.org

In another context, studies on mammary adenocarcinoma cells treated with a hematoporphyrin derivative and light revealed a significant and rapid inhibition of mitochondrial membrane-associated enzymes. nih.gov Specifically, cytochrome c oxidase and succinate (B1194679) dehydrogenase activities were markedly decreased. nih.gov In contrast, enzymes located in the cytosolic compartment showed no loss of activity, and malate (B86768) dehydrogenase, found in the mitochondrial matrix, exhibited only a modest decrease. nih.gov This suggests that the mitochondria are a primary and early target for hematoporphyrin-mediated photosensitization. nih.gov

EnzymeOrganism/Cell TypeEffect of this compoundReference
Acetylcholine Esterase (AchE)Parasarcophaga argyrostomaInhibition bioone.org
Superoxide Dismutase (SOD)Parasarcophaga argyrostomaInhibition bioone.org
Catalase (CAT)Parasarcophaga argyrostomaInhibition bioone.org
Glutathione-S-Transferase (GST)Parasarcophaga argyrostomaInhibition bioone.org
Cytochrome c oxidaseR3230AC mammary adenocarcinoma cellsInhibition (approx. 45%) nih.gov
Succinate dehydrogenaseR3230AC mammary adenocarcinoma cellsInhibition (approx. 25%) nih.gov
Malate dehydrogenaseR3230AC mammary adenocarcinoma cellsModest decrease (approx. 15%) nih.gov

Interactions with Heme-Binding Proteins

Hematoporphyrin and its derivatives are known to interact with physiologically important heme-binding proteins, such as hemoglobin and myoglobin. nih.gov These interactions can lead to conformational changes in the proteins and the release of heme-bound oxygen from these oxyproteins. nih.gov The binding of hematoporphyrin can also enhance the peroxidase activities of these proteins, an effect also observed with horseradish peroxidase. nih.gov

This compound is utilized as a substrate for the affinity chromatography of heme-binding proteins, highlighting its capacity for such interactions. medchemexpress.commedchemexpress.com The interaction with heme-binding proteins is a critical aspect to consider when elucidating the mechanisms of action for porphyrin-based compounds. nih.gov

Molecular Docking Studies with Target Enzymes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target molecule, such as an enzyme. nih.govnih.gov While specific molecular docking studies detailing the interaction of this compound with a wide array of target enzymes are not extensively available in the provided search results, the principles of this approach are well-established for identifying and characterizing enzyme inhibitors. nih.gov Such studies are instrumental in prioritizing compounds for further experimental testing and in understanding the structural basis of their inhibitory activity. nih.govnih.gov The general methodology involves predicting the binding pose and calculating a scoring function to estimate the binding affinity. nih.gov This computational approach has been successfully used to identify novel inhibitors for various enzymes by screening large libraries of compounds. nih.gov

Modulation of Cellular Signaling Pathways

This compound can significantly impact cellular fate by modulating key signaling pathways involved in cell growth, survival, and death.

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. nih.govnih.gov This pathway is frequently hyperactivated in cancer. nih.gov The activation of this pathway typically begins with the activation of receptor tyrosine kinases by growth factors, leading to the activation of PI3K. youtube.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger. youtube.comyoutube.com PIP3 recruits and activates AKT, which in turn can activate mTOR. youtube.com The mTOR complex 1 (mTORC1) is a master regulator of cell growth and protein synthesis. youtube.com While the direct and specific modulation of the PI3K/AKT/mTOR pathway by this compound is not detailed in the provided search results, the pathway's central role in cell survival and proliferation makes it a plausible target for therapies that induce cell death. nih.govyoutube.com

Effects on Autophagy and Cell Death Pathways

This compound has been shown to induce apoptosis, a form of programmed cell death, in glioma cells upon exposure to red light. medchemexpress.commedchemexpress.com This induction of apoptosis is associated with the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. medchemexpress.com Morphological changes characteristic of apoptosis, such as cell shrinking and fragmentation, have been observed in U87 glioma cells treated with hematoporphyrin and red light. medchemexpress.com

Induction of Programmed Cell Death Mechanisms by this compound

This compound, particularly when activated by light in photodynamic therapy (PDT), orchestrates cell death through a variety of intricate and interconnected programmed cell death pathways. The specific mechanism that predominates can depend on factors such as the subcellular localization of the photosensitizer, the light dose, and the specific characteristics of the target cell. The primary modes of programmed cell death initiated by this compound are apoptosis, necrosis, and autophagy.

Apoptosis Induction

Apoptosis, or programmed cell death type I, is a well-documented outcome of treatment with this compound, especially in the context of PDT. This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, without inducing an inflammatory response.

The induction of apoptosis by this compound-PDT is frequently mediated through the intrinsic, or mitochondrial, pathway. A key initiating event is the generation of reactive oxygen species (ROS) upon photoactivation of the compound. nih.gov These ROS can lead to a decrease in the mitochondrial membrane potential, a critical step in apoptosis. nih.gov This disruption of the mitochondria triggers the release of pro-apoptotic factors into the cytoplasm.

A central aspect of this pathway is the regulation of the B-cell lymphoma-2 (Bcl-2) family of proteins. Research has consistently shown that hematoporphyrin-PDT alters the balance of these proteins, favoring apoptosis. Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govmit.edu This shift in the Bcl-2/Bax ratio enhances mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c.

Once in the cytoplasm, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. nih.gov Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

Furthermore, signaling pathways upstream of the mitochondrial events have been identified. The PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, has been shown to be inhibited by hematoporphyrin derivative (HpD)-PDT. spandidos-publications.comnih.gov Inhibition of this pathway can relieve its suppressive effects on pro-apoptotic factors, thereby promoting cell death. spandidos-publications.comnih.gov Studies have also pointed to the involvement of specific microRNAs in the apoptotic process induced by hematoporphyrin-PDT in glioma cells. nih.gov

Research Finding Cell Line(s) Key Molecular Events Signaling Pathway Implicated Reference(s)
Increased Apoptosis RateHuman hepatocellular carcinoma (HepG2)Decreased Bcl-2 protein expression.- mit.edu
Apoptosis InductionSmall cell lung cancer (H446), Bronchial epithelial (BEAS-2B)Increased Bax mRNA, decreased Bcl-2 mRNA, increased Caspase-9 mRNA.Mitochondrial Pathway nih.gov
Apoptosis InductionHuman glioma (U87)Increased ROS, decreased mitochondrial membrane potential.- nih.govnih.gov
Apoptosis and Autophagy InductionHuman esophageal squamous cell carcinoma (KYSE-150)Increased cleaved Caspase-3, decreased Bcl-2, inhibition of p-PI3K and p-AKT.PI3K/AKT/mTOR nih.govspandidos-publications.comnih.gov

Necrotic Pathways

While apoptosis is a common outcome, this compound can also induce necrosis, a form of cell death characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which typically elicits an inflammatory response. nih.gov In the context of PDT, necrosis can occur as a primary event, especially with high-intensity treatments, or as a secondary consequence of other biological effects.

A significant mechanism leading to tumor necrosis following hematoporphyrin-PDT is not direct cell killing, but rather an indirect effect resulting from the destruction of the tumor's microvasculature. nih.gov Upon photoactivation, hematoporphyrin localized in the vascular stroma generates ROS that damage endothelial cells and other components of the capillary walls. This leads to increased vascular permeability, platelet aggregation, and blood flow stasis, ultimately cutting off the supply of oxygen and nutrients to the tumor cells and causing widespread coagulation necrosis. nih.govnih.gov This vascular-mediated damage can lead to the rapid destruction of tumor tissue. nih.gov

Direct necrotic cell death can also occur. The choice between apoptosis and necrosis can be influenced by the subcellular localization of the hematoporphyrin derivative and the intensity of the photodynamic insult. dntb.gov.ua For instance, damage to the plasma membrane can be so severe and rapid that it leads to a loss of ionic homeostasis and membrane integrity, culminating in necrotic lysis before the apoptotic program can be fully executed. dntb.gov.ua Some research suggests that what appears as necrosis might be an arrested form of apoptosis, where initial apoptotic events are quickly followed by plasma membrane leakage. dntb.gov.ua

Research Finding Model System Key Observations Primary Mechanism Reference(s)
Tumor NecrosisRat tumors (in vivo)Massive coagulation necrosis of the tumor 24h after phototreatment.Direct action on tumor cells and secondary effects on blood vessels. nih.gov
Tumor DestructionMouse mammary tumors (EMT-6)Rapid necrosis of tumor tissue secondary to destruction of tumor microvasculature.Vascular Damage nih.gov
Apoptosis vs. NecrosisCV-1 cells (in vitro)Incubation protocol influences cell death pathway; high dose/short incubation favors necrosis-like death.Arrested apoptosis due to plasma membrane leakage. dntb.gov.ua

Autophagic Processes

Autophagy is a catabolic "self-eating" process where cellular components are sequestered within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling. This compound-PDT has been shown to induce autophagy, although its role in the ultimate fate of the cell is complex and can be context-dependent, acting as either a pro-survival or a pro-death mechanism. nih.govnih.gov

The induction of autophagy is often observed alongside apoptosis in cells treated with HpD-PDT. spandidos-publications.comnih.gov One of the key signaling pathways implicated in both processes is the PI3K/AKT/mTOR pathway. spandidos-publications.comnih.gov As a central negative regulator of autophagy, the inhibition of mTOR by HpD-PDT can trigger the initiation of the autophagic process. nih.gov

The process involves the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy induction. spandidos-publications.com Studies have observed an increase in the LC3-II/LC3-I ratio following HpD-PDT. spandidos-publications.com However, the autophagic process may not always complete successfully. Some research has noted a concurrent accumulation of the p62 protein (also known as sequestosome-1), an autophagy substrate that is normally degraded upon fusion of the autophagosome with the lysosome. spandidos-publications.com The buildup of both LC3-II and p62 suggests that while autophagy is initiated, the subsequent degradation step, or autophagic flux, may be impaired. spandidos-publications.com This could be due to PDT-induced damage to lysosomes. nih.gov

Research Finding Cell Line(s) Key Molecular Events Signaling Pathway Implicated Reference(s)
Autophagy InductionHuman esophageal squamous cell carcinoma (KYSE-150)Increased LC3-II/LC3-I ratio, increased p62 expression (suggesting impaired autophagic flux).PI3K/AKT/mTOR spandidos-publications.com
General PDT MechanismReviewAutophagy can be a defense mechanism or can stimulate necrotic death in apoptosis-deficient cells.- nih.gov
General PDT MechanismReviewPhotosensitizers localizing in the ER or mitochondria can induce autophagosome formation. Damage to Bcl-2 can initiate autophagy.- nih.gov

In Vitro Experimental Models and Studies with Hematoporphyrin Dihydrochloride

Mammalian Cell Culture Systems for Photodynamic Studies

Mammalian cell cultures are fundamental tools for studying the in vitro effects of Hematoporphyrin (B191378) dihydrochloride (B599025). These systems allow for controlled investigations into the cellular responses to PDT.

Tumor Cell Lines

A wide array of tumor cell lines has been employed to evaluate the efficacy of Hematoporphyrin dihydrochloride-mediated PDT. These studies consistently demonstrate the light-dependent cytotoxicity of this compound.

For instance, in human HeLa cervical cancer cells, Hematoporphyrin at a concentration of 12 μM was shown to decrease cell survival only when irradiated. caymanchem.com Similarly, studies on U87 and U251 glioma cells revealed that Hematoporphyrin dose-dependently inhibits cell viability, with IC50 values of 85 nM and 166 nM, respectively, following a 60-minute incubation. medchemexpress.commedchemexpress.com In U87 cells, an 85 nM concentration induced apoptosis, evidenced by morphological changes such as shrinking and fragmentation upon exposure to red light. medchemexpress.commedchemexpress.com

Research on the mouse metastatic breast cancer cell line, 4T1, has also been conducted. nih.gov In a study investigating co-assembled nanoparticles of a docetaxel (B913) prodrug and Hematoporphyrin, significant inhibition of 4T1 cell proliferation and induction of apoptosis were observed upon near-infrared light treatment. nih.gov Furthermore, studies using a brain glioma cell line, BMG-1, have explored enhancing the photodynamic effects by conjugating Hematoporphyrin derivative (HpD) to a monoclonal antibody against carcinoembryonic antigen. bioline.org.br

The rat gastric cancerous cell line, RGK45, exhibited swelling, cell rupture, and the scattering of small vesicles after treatment with a polycation-containing Hematoporphyrin and light irradiation. researchgate.net Other tumor cell lines, including those from prostate (DU145), colon (HT29), melanoma (LOX), breast (MCF7, MCF7/ADR), and the central nervous system (U251), have also been used to screen the anticancer activity of Hematoporphyrin derivatives. niscpr.res.in

Table 1: Effects of this compound on Various Tumor Cell Lines

Cell LineCancer TypeConcentrationKey FindingsReference
HeLaCervical Cancer12 μMDecreased cell survival upon irradiation. caymanchem.com
U87Glioma85 nMInduction of apoptosis; morphological changes. medchemexpress.commedchemexpress.com
U251Glioma166 nMInhibition of cell viability. medchemexpress.commedchemexpress.com
4T1Breast CancerNot specifiedInhibition of proliferation and induction of apoptosis with co-assembled nanoparticles and light. nih.gov
BMG-1Brain GliomaNot specifiedEnhanced photodynamic effects with antibody conjugation. bioline.org.br
RGK45Gastric CancerNot specifiedCell swelling, rupture, and vesicle scattering with a polycation-containing formulation and light. researchgate.net

Non-Tumoral Cell Lines

To understand the selectivity and potential side effects of Hematoporphyrin-based PDT, non-tumoral cell lines are also studied. Research has utilized established lines of rat kangaroo epithelial kidney cells and normal mouse embryonic fibroblasts. nih.gov In these studies, Hematoporphyrin derivative (HPD) was observed to be taken up by the cells, with intracellular binding primarily to mitochondria. nih.gov Interestingly, a growth-inhibiting effect was noted in the rat kangaroo cells even without light exposure, while the effect on mouse cells was less pronounced. nih.gov

In studies involving rat gastric mucosa cells (RGM1), no morphological changes were induced by a polycation-containing Hematoporphyrin formulation and light, in contrast to the effects seen in cancerous RGK45 cells. researchgate.net This suggests a degree of selectivity of this particular formulation for cancer cells. Furthermore, the human embryonic kidney cell line HEK-293T has been used to assess the cytotoxicity of platinum(III)-hematoporphyrin IX complexes, providing a baseline for comparison with the effects on tumor cells. researchgate.net

Immortalized Human Keratinocytes

Immortalized human keratinocytes, such as the HaCaT cell line, serve as a valuable model for dermatological PDT studies. researchgate.netresearchgate.net Research has shown that human keratinocytes in culture can take up Hematoporphyrin derivatives (HPDs). nih.gov While HPDs alone showed no cytotoxicity, upon irradiation with visible light, they induced immediate cytotoxic effects. nih.gov Following treatment with HPDs and light, the keratinocytes demonstrated a reduced ability to attach to a collagen surface and were unable to recover from the damage. nih.gov This model has been deemed suitable for studying the cytotoxic effects of photodynamically active drugs. nih.gov Studies have also noted that the sensitivity of HaCaT cells to PDT can be influenced by the specific photosensitizer used. researchgate.net

Macrophage Cell Lines

The interaction of Hematoporphyrin with immune cells is a critical area of investigation. The murine macrophage cell line RAW264 has been used to study the cellular uptake of this compound. researchgate.netmdpi.com One study investigated the impact of lipopolysaccharide (LPS) and X-ray treatment on RAW264 cells to mimic activated tumor-associated macrophages. researchgate.net The results indicated that this treatment, which led to increased peroxynitrite production, enhanced the cellular incorporation of Hematoporphyrin. researchgate.net

In vitro studies with mouse peritoneal cells, a mixture including macrophages, have shown that photodynamic activation with very low concentrations of Hematoporphyrin derivative (HPD) and light can enhance the phagocytic activity of macrophages. nih.gov Both white and red fluorescent light were effective in activating macrophages, which then exhibited tumoricidal activity. nih.gov

Table 2: In Vitro Studies of this compound on Macrophage Cell Lines

Cell Line/ModelTreatmentKey FindingsReference
RAW264 (murine macrophage)Lipopolysaccharide (LPS) and X-ray irradiationEnhanced cellular uptake of this compound. researchgate.netmdpi.com
Mouse Peritoneal Cells (including macrophages)Low concentrations of HPD and light (white or red)Enhanced phagocytic activity and tumoricidal capacity. nih.gov

Isolated Mitochondria Studies

Given that mitochondria are a key target of Hematoporphyrin-mediated PDT, studies on isolated mitochondria provide direct insight into the bioenergetic effects of this photosensitizer. Research on isolated rat liver mitochondria has demonstrated that Hematoporphyrin, upon irradiation, increases oxygen consumption and decreases the respiratory control ratio (RCR). caymanchem.comcaymanchem.com

Further investigations with isolated rat liver mitochondria incubated with Photofrin (a purified form of HPD) and irradiated at 365 nm showed a complete loss of coupling (stimulation of respiration by ADP) after 45 seconds of irradiation. nih.gov However, the membrane potential created by succinate (B1194679) or ATP was only slightly affected, and the ADP/O ratio was not modified after 20 seconds of irradiation, suggesting that alterations to the mitochondrial membrane potential are not the primary event. nih.gov Another study also reported the photodynamic effects of haematoporphyrin on respiration and calcium uptake in isolated mitochondria. nih.gov

Cell-Free Assays and "Cell-Models"

Cell-free assays offer a simplified system to study specific molecular interactions and mechanisms of this compound without the complexity of a cellular environment. In a light-dependent manner, Hematoporphyrin has been shown to induce DNA breaks in cell-free assays at a concentration of 6 μM. caymanchem.comcaymanchem.com This finding highlights the direct DNA-damaging potential of photoactivated Hematoporphyrin.

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of action of photosensitizing agents like this compound. These models allow for the controlled investigation of its photodynamic effects, immunological interactions, and potential therapeutic synergies.

Phototoxicity Assessment Methodologies

The phototoxicity of this compound is primarily assessed in vitro by quantifying cell survival and metabolic activity following light activation. A common approach involves incubating cultured cells with the photosensitizer, followed by irradiation with light of a specific wavelength and energy, and then measuring the resulting cytotoxicity. nih.govbiomedres.us

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic efficacy of this compound-mediated photodynamic therapy (PDT). These assays measure the proportion of live and dead cells in a population after treatment.

Dye Exclusion Assays: Methods like trypan blue dye uptake are used to differentiate viable from non-viable cells. In a study using the head and neck squamous cancer cell line UM-SCC-38, a dose-dependent loss of cell viability was detected with trypan blue as early as one hour after irradiation, with no phototoxicity observed in the absence of the photosensitizer. nih.gov

Metabolic Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondria. biomedres.us Studies on HeLa cervical cancer cells have shown that Hematoporphyrin at a concentration of 12 μM significantly decreases the survival of irradiated cells, while non-irradiated cells are unaffected. caymanchem.com Similarly, research on a Hematoporphyrin derivative, BL-1, demonstrated significant phototoxicity against Eca-109 tumor cells as measured by the MTT assay. biomedres.us

Assay Type Cell Line Key Findings Reference
Trypan Blue Dye UptakeUM-SCC-38 (Head and Neck Squamous Cancer)Dose-dependent loss of cell viability observed 1-4 hours post-irradiation with Hematoporphyrin derivative. nih.gov
MTT AssayEca-109 (Esophageal Cancer)A Hematoporphyrin derivative (BL-1) exhibited significant phototoxicity and inhibitory effects. biomedres.us
Cell Survival AssayHeLa (Cervical Cancer)12 μM Hematoporphyrin decreased the survival of irradiated cells, but not non-irradiated cells. caymanchem.com

Reproductive Efficiency Determination

Beyond immediate cell death, a critical measure of photodynamic efficacy is the loss of a cell's ability to reproduce and form a colony. This is assessed using clonogenic survival assays.

Clonogenic assays determine the long-term reproductive integrity of cells after PDT. In this method, cells are treated with this compound and light, then plated at a low density and allowed to grow for a period. The number of resulting colonies (each originating from a single surviving cell) is counted. This provides a more stringent assessment of cytotoxicity than viability assays, as it measures the ability of cells to proliferate indefinitely. Studies on multicellular spheroids from colorectal cell lines (HRT18 and HT29) have utilized clonogenic survival assays to demonstrate that co-incubation with verapamil (B1683045) reduces the survival of cells treated with Hematoporphyrin derivative-PDT. nih.gov

Immunological Assay Modulation In Vitro

Hematoporphyrin derivatives can modulate various immunological functions in vitro, affecting both cellular effectors and cell surface dynamics. nih.gov

Effects on Cytotoxic Effector Cells and NK Cells

In vitro studies have shown that Hematoporphyrin derivative (Hpd) can inhibit the function of key immune effector cells.

Cytotoxic Effector Cells: When cytotoxic effector T-cells were treated with Hpd, their lytic activity against target cells was inhibited. This inhibition is believed to be a result of the loss of binding capacity to the target cells. nih.gov

Natural Killer (NK) Cells: Similarly, Hpd treatment was found to inactivate the lytic activity of NK cells. nih.gov In contrast, treating the target cells with Hpd did not alter their susceptibility to lysis by either cytotoxic effector cells or NK cells, suggesting the effect is specific to the effector lymphocytes. nih.gov The stimulation of cytotoxic effector cells, such as NK cells, is a known indirect effect of some PDT treatments. Cytokine activation can enhance NK cell cytotoxicity against cancer cells. frontiersin.orghaematologica.org

Immune Cell Type Effect of In Vitro Hpd Treatment Proposed Mechanism Reference
Cytotoxic Effector CellsInhibition of lytic activityLoss of binding to target cells nih.gov
Natural Killer (NK) CellsInactivation of lytic activityNot specified, but lytic function is inhibited nih.gov

Inhibition of Cell Surface Movements

Research indicates that Hematoporphyrin derivative treatment can exert an inhibitory effect on the movement of molecules on the cell surface. nih.gov This was demonstrated through several observations:

Inhibition of Agglutination: The ability of cells to be agglutinated (clumped together) by Concanavalin A (Con A) was inhibited following Hpd treatment. nih.gov

Inhibition of Immunologic Capping: Antibody-dependent capping, a process involving the movement and aggregation of cell surface antigens, was also inhibited by Hpd. nih.gov

Inhibition of Rosette Formation: The formation of E-rosettes, where T-lymphocytes bind to sheep red blood cells, was suppressed after Hpd treatment of the lymphocytes. nih.gov

These findings suggest that Hpd does not likely cause direct damage to cell surface molecules, as the cells remained susceptible to lysis. Instead, the results point towards an inhibitory effect on the dynamic movement and redistribution of components within the cell membrane. nih.gov

Co-treatment Strategies and Mechanistic Synergies in In Vitro Models

To enhance the therapeutic efficacy of this compound, various in vitro studies have explored co-treatment strategies, combining PDT with other agents or physical stimuli. These approaches aim to create synergistic effects, increasing cancer cell destruction.

Combination with Chemotherapy: Co-loaded nanoparticles containing both a docetaxel prodrug (DSD) and Hematoporphyrin (HP) have been developed. In vitro, these DSD/HP nanoparticles, when combined with near-infrared (NIR) light irradiation, significantly inhibited the proliferation of 4T1 breast cancer cells and induced more reactive oxygen species (ROS) and apoptosis compared to individual treatments. nih.gov

Modulation of Drug Efflux: The calcium channel blocker verapamil has been shown to potentiate the effects of Hematoporphyrin derivative (HpD)-PDT in colorectal carcinoma multicellular spheroids. nih.gov Verapamil, an inhibitor of P-glycoprotein, reduced the efflux of HpD from the spheroids, leading to increased intracellular photosensitizer concentration and enhanced growth retardation and reduced clonogenic survival following PDT. nih.gov

Enhancement of Uptake: Pre-treatment of tumor cells with lanthanum chloride has been found to increase the uptake of Hematoporphyrin derivative in vitro in Ehrlich ascites cells. nih.gov This suggests that modulating the cellular environment can improve the accumulation of the photosensitizer.

Synergy with Hyperthermia: The combination of PDT with mild hyperthermia (heating) has demonstrated a synergistic enhancement of cell killing in vitro. acs.org Studies have shown that applying heat shortly after PDT exacerbates cancer cell necrosis and damage. acs.org

Co-treatment Agent/Strategy Cell Model Mechanism of Synergy Outcome Reference
Docetaxel Prodrug (DSD)4T1 Breast Cancer CellsCo-delivery in nanoparticles for combined chemotherapy and PDT.Significantly increased ROS production and apoptosis. nih.gov
VerapamilHRT18 and HT29 Colorectal Carcinoma SpheroidsInhibition of P-glycoprotein, reducing efflux of Hematoporphyrin derivative.Potentiated PDT-induced growth retardation and reduced clonogenic survival. nih.gov
Lanthanum ChlorideEhrlich Ascites CellsNot fully elucidated, but enhances photosensitizer uptake.Increased uptake of Hematoporphyrin derivative by tumor cells. nih.gov
HyperthermiaVarious Cancer Cell LinesExacerbation of cellular damage and necrosis.Synergistically enhanced cell death and tumor growth control. acs.org

Compound and Substance Table

NameType / Function
This compoundPhotosensitizer
Hematoporphyrin derivative (Hpd, HpD)Photosensitizer
VerapamilP-glycoprotein inhibitor, Calcium channel blocker
Lanthanum chlorideAgent to enhance drug uptake
Docetaxel prodrug (DSD)Chemotherapeutic agent
Trypan blueDye for cell viability staining
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Reagent for metabolic viability assay
Concanavalin A (Con A)Lectin used for cell agglutination
Dihematoporphyrin-ether (DHE)Photosensitizer
Sinoporphyrin sodium (DVDMS)Photosensitizer
Photofrin®Photosensitizer (Hematoporphyrin derivative)

Advanced Analytical Methodologies for Hematoporphyrin Dihydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of hematoporphyrin (B191378) and its derivatives from complex biological matrices. nih.gov High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard, offering high resolution and sensitivity. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) of Hematoporphyrin Derivatives

HPLC, particularly in its reversed-phase modality (RP-HPLC), is extensively used for the detailed analysis of hematoporphyrin derivatives (HPD). nih.gov This technique allows for the separation of various components within HPD mixtures, including hematoporphyrin (HP), protoporphyrin (PP), and hydroxyethyl-vinyl-derivatives. ceon.rs The separation is typically achieved on a C18 column with a gradient mobile phase, often consisting of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. nih.govresearchgate.net

Recent advancements have led to the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes smaller particle sizes in the stationary phase (e.g., 1.9 µm C-18 particles). ceon.rs UHPLC provides enhanced resolution and faster analysis times compared to conventional HPLC. numberanalytics.com Coupling HPLC or UHPLC with detection methods like diode array detection (DAD) and mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), allows for both quantification and structural identification of the separated porphyrin derivatives. ceon.rs

Table 1: HPLC and UHPLC Methods for Hematoporphyrin Derivative Analysis

TechniqueStationary PhaseMobile Phase ExampleDetection MethodKey FindingsCitation
RP-HPLCChromolith RP-18Methanol/Ammonium Acetate GradientFluorimetric DetectionSeparation of eight porphyrins, including protoporphyrin, with good resolution of isomers. nih.gov
UHPLC-DAD-ESI-MS/MS1.9 µm C-18 particlesNot specifiedDiode Array Detection (DAD), Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)Separation and identification of five porphyrin derivatives: hematoporphyrin IX, protoporphyrin IX, two hydroxyethyl-vinyl-derivatives, and methyl-ester of protoporphyrin IX. ceon.rs
RP-HPLCOctylsilaneMethanol GradientAbsorbance at 400 nmProvided a better separation of HPD components compared to other methods but could not completely remove contaminating protoporphyrin. nih.gov

Spectroscopic Quantification in Cellular Extracts

Spectroscopic techniques are vital for quantifying hematoporphyrin and its derivatives within cellular extracts. UV-Visible absorption spectroscopy is a fundamental method used to characterize these compounds. Hematoporphyrin IX in dimethyl sulfoxide (B87167) (DMSO) typically exhibits a strong Soret band around 400 nm and four weaker Q-bands in the visible region (approximately 502 nm, 536 nm, 572 nm, and 623 nm). semanticscholar.orgbiomedres.us

Fluorescence spectroscopy offers higher sensitivity for quantification. acs.org After extraction from cells, the intrinsic fluorescence of hematoporphyrin derivatives can be measured. The fluorescence emission spectrum of hematoporphyrin derivatives often shows a characteristic peak around 620 nm when excited at approximately 400 nm. biomedres.us However, the complex cellular environment can influence the spectral properties of these molecules. For instance, interactions with biological macromolecules can lead to changes in the absorption and emission spectra. uomustansiriyah.edu.iq To accurately quantify intracellular concentrations, it is often necessary to perform a careful extraction to separate the porphyrins from quenching or interfering cellular components. acs.org

Table 2: Spectroscopic Properties of Hematoporphyrin Derivatives

TechniqueParameterTypical Wavelength (nm)Solvent/EnvironmentCitation
UV-Visible Absorption SpectroscopySoret Band~400DMSO semanticscholar.orgbiomedres.us
Q-Bands~502, 532, 569, 622DMSO semanticscholar.orgbiomedres.us
Fluorescence SpectroscopyExcitation Maximum~400DMSO biomedres.us
Emission Maximum~620DMSO biomedres.us

Flow Cytometry for Intracellular Fluorescence Intensity Quantification

Flow cytometry is a powerful high-throughput technique for quantifying the intracellular fluorescence intensity of hematoporphyrin derivatives on a single-cell basis. nih.gov This method allows for the analysis of large cell populations, providing statistically robust data on the mean cellular fluorescence and the heterogeneity of uptake within a cell population. nih.gov

In a typical experiment, cells are incubated with hematoporphyrin dihydrochloride (B599025) or its derivatives for a specific period. After incubation, the cells are washed and analyzed by a flow cytometer. The instrument excites the intracellular porphyrins with a laser of a suitable wavelength (e.g., 488 nm), and the resulting fluorescence emission is collected and quantified. nih.gov This allows for the determination of the mean fluorescence intensity, which is proportional to the amount of intracellular photosensitizer. nih.gov Flow cytometry can be used to study the kinetics of uptake and to compare the accumulation of photosensitizers in different cell lines or under various experimental conditions. fortunejournals.comnih.gov

Table 3: Representative Flow Cytometry Data for Photosensitizer Uptake

Cell LinePhotosensitizerIncubation Time (h)Parameter MeasuredKey FindingCitation
WiDrHematoporphyrin Derivative (HPD)Not specifiedMean Cellular FluorescenceMean cellular fluorescence was directly proportional to the external HPD concentration. nih.gov
MCF-7 and sublinesBenzoporphyrin derivative (BPD), Rose BengalNot specifiedIntracellular FluorescenceUsed to assess the effect of ABC transporters on photosensitizer accumulation. nih.gov
Various lung cancer cell linesHematoporphyrin Derivative (HPD)Up to 48hAverage Fluorescence IntensityCellular uptake of HPD increased over time in all cell lines studied. fortunejournals.com

Laser Scanning Confocal Microscopy for Subcellular Distribution

Laser Scanning Confocal Microscopy (LSCM) is an essential tool for visualizing the subcellular distribution of hematoporphyrin dihydrochloride and its derivatives. fortunejournals.commdpi.com This high-resolution imaging technique allows for the optical sectioning of cells, enabling the precise localization of the photosensitizer within different cellular compartments, such as the cytoplasm, mitochondria, lysosomes, and nucleus. fortunejournals.comnih.govnih.gov

In LSCM, a focused laser beam is scanned across the specimen to excite the fluorescence of the intracellular porphyrins. evidentscientific.com The emitted fluorescence is then collected through a pinhole aperture, which rejects out-of-focus light, resulting in a sharp, high-contrast image of a thin optical slice of the cell. evidentscientific.com By acquiring a series of images at different focal planes (a z-stack), a three-dimensional reconstruction of the cell can be generated, providing detailed information on the spatial distribution of the photosensitizer. mdpi.com Studies have shown that hematoporphyrin and its derivatives can initially accumulate in the cytoplasm and subsequently localize to specific organelles over time. fortunejournals.comnih.gov

Table 4: Subcellular Localization of Porphyrins Determined by LSCM

Cell LinePorphyrinIncubation TimeObserved LocalizationCitation
A549, H520, H446, BEAS-2BHematoporphyrin Derivative (HPD)48hDiffusely distributed in the cytoplasm. fortunejournals.com
KBHematoporphyrinTime-dependentLocalized in the cell membrane, cytoplasm, and nucleus as time passed. nih.gov
V79, C6 gliomaVarious porphyrinsUp to 24hGeneral cytoplasmic staining, localization in lysosomes, and/or mitochondria depending on the porphyrin's properties. nih.gov

Research on Novel Delivery Systems and Formulations for Hematoporphyrin Dihydrochloride

Encapsulation Strategies

Encapsulation of Hematoporphyrin (B191378) dihydrochloride (B599025) within nanocarriers is a primary strategy to overcome limitations associated with its free form. This approach protects the photosensitizer from degradation, improves its pharmacokinetic profile, and allows for controlled release.

Polymer-based nanoparticles have emerged as a versatile platform for the delivery of Hematoporphyrin dihydrochloride. The properties of these nanoparticles can be tuned by selecting different polymers and modifying their surface characteristics.

Researchers have successfully synthesized nanoparticles using a variety of polymers. For instance, a study detailed the preparation of nanoparticles using a hematoporphyrin-poly (lactic acid) (HP-PLLA) polymer via an emulsion-solvent evaporation method. nih.gov These nanoparticles, with an average size of approximately 74.43 nm, demonstrated good stability and biocompatibility. nih.gov Another approach involved a polyethylene (B3416737) glycol (PEG) modified hematoporphyrin (HPP)-based nanoparticle system designed to load doxorubicin (B1662922), forming nanoparticles around 35 nm in diameter. nih.gov This system showed enhanced drug release in an acidic environment (pH 5.8) when combined with laser radiation. nih.gov

The method of preparation influences the final characteristics of the nanoparticles. For example, co-assembled nanoparticles of a docetaxel (B913) prodrug and hematoporphyrin were prepared using a nano-precipitation method. nih.gov This technique resulted in nanoparticles with a size of about 105.16 nm and high entrapment efficiency for both drugs. nih.gov Furthermore, spray-drying has been used to create microparticles containing polymeric micelles that encapsulate hematoporphyrin, with a mean particle size of 2.3 µm, suitable for potential lung delivery. researchgate.net

These polymer-based systems have shown significant potential in experimental models. The HP-PLLA nanoparticles were developed as a dual-modality imaging agent, enhancing tumor visualization. nih.gov The HPP-based nanoparticles were designed to achieve a synergistic effect of chemotherapy and photodynamic therapy, facilitating drug penetration into the nucleus of drug-resistant breast cancer cells. nih.gov Similarly, the docetaxel/hematoporphyrin co-assembled nanoparticles aimed to combine chemotherapy and photodynamic therapy, demonstrating prolonged drug circulation time and increased drug distribution at the tumor site in animal models. nih.gov The cellular uptake of hematoporphyrin encapsulated in polymeric micelles was found to be at least twofold higher than that of free hematoporphyrin in A549 human lung epithelial carcinoma cells. researchgate.net

Table 1: Characteristics of Polymer-Based Nanoparticles for this compound Delivery

Polymer System Preparation Method Particle Size (nm) Key Findings Reference
Hematoporphyrin-Poly(Lactic Acid) (HP-PLLA) Emulsion-solvent evaporation 74.43 ± 1.12 Good stability, low cytotoxicity, enhanced tumor visualization for dual-modality imaging. nih.gov
Polyethylene Glycol (PEG) modified Hematoporphyrin (HPP) Self-assembly 35 ± 2 Enhanced drug release at pH 5.8 with laser radiation; facilitated drug penetration in resistant cells. nih.gov
Docetaxel Prodrug/Hematoporphyrin Co-assembled Nanoparticles Nano-precipitation 105.16 ± 1.24 High drug loading, good stability, prolonged circulation time, and increased tumor distribution. nih.gov
Pluronic Block Copolymers (L122, P105, F127) Film formation method Not specified Micellar formulations retained photodynamic activity when formulated into microparticles by spray-drying. researchgate.net

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are well-established drug delivery vehicles. mdpi.com Their structure allows for the encapsulation of both hydrophilic and hydrophobic compounds, making them suitable carriers for photosensitizers like hematoporphyrin. mdpi.comresearchgate.net Liposomal formulations can enhance the cellular uptake and penetration of encapsulated drugs. google.comprovidence.org

The composition of the liposome (B1194612) is a critical factor in its effectiveness. By selecting specific lipids and modifying the surface of the liposomes, for example with PEGylation, their stability and circulation time can be improved, and they can be targeted to specific tissues. nih.gov The interaction of hematoporphyrin with cell membrane lipids is crucial for its cytotoxic effect, and liposomal delivery can facilitate this interaction. researchgate.net

Studies have shown that liposomal encapsulation of photosensitizers leads to greater accumulation and longer retention in experimental tumors. google.com For instance, research on a hematoporphyrin derivative encapsulated in liposomes demonstrated more significant destruction of a glioma brain tumor compared to the free drug. mdpi.comresearchgate.net This enhanced effect is attributed to the selective delivery of the photosensitizer to the tumor tissue. mdpi.comresearchgate.net Furthermore, liposomal formulations can modulate the distribution of the photosensitizer, reducing its accumulation in normal tissues and thereby increasing the therapeutic ratio. bioline.org.br

Table 2: Research Findings on Liposomal Formulations for Photosensitizer Delivery

Photosensitizer Liposomal Formulation Detail Key Finding Reference
Hematoporphyrin Derivative (Photofrin) Encapsulated in liposomes Resulted in more significant destruction of U87 glioma brain tumor compared to the free drug. mdpi.comresearchgate.net
Chlorin (B1196114) Encapsulated in a liposome Facilitated entry into cells for irradiation and response. google.com
mTHPC (temoporfin) Topical gel formulation Demonstrated selective and in-depth distribution in a murine skin tumor model. nih.gov
Photosan-3 (PS-3) Encapsulated in liposomes Reduced accumulation in normal brain and cutaneous tissue, with faster accumulation in the tumor. bioline.org.br

Topical Formulations for Localized Application in Experimental Systems

For certain applications, particularly in dermatology, topical delivery of this compound is a desirable approach. google.com This method allows for localized application, concentrating the photosensitizer at the site of action while minimizing systemic exposure.

Research has focused on developing formulations that enhance the penetration of this compound through the skin. A study investigated the efficacy of a gel formulation containing Hematoporphyrin-HCl where glycerin was used as a penetration enhancer. ekb.eg In vitro studies showed that the glycerin-dissolved formulation had a faster drug release from the gel compared to a water-dissolved formula. ekb.eg In vivo studies on animal models confirmed that the glycerin-containing gel led to a more significant decrease in tumor size. ekb.eg Histopathological examination revealed that this formulation effectively distributed the drug throughout the tumor, leading to a more complete disappearance of tumor cells. ekb.eg

Other research has explored the use of nanoscale-lipid vesicles and gel formulations to improve the delivery of photosensitizer prodrugs like 5-aminolevulinic acid (ALA). nih.gov These advanced formulations aim to stabilize the drug and enhance its penetration through the stratum corneum. nih.gov The combination of topical photosensitizers with other therapies, such as the chemotherapeutic agent doxorubicin hydrochloride, has also been explored in experimental animal tumor models to achieve enhanced antitumor effects. ns.ac.rs

Table 3: Studies on Topical Formulations for Localized Photosensitizer Delivery

Formulation Active Compound Key Findings Reference
Gel with glycerin as penetration enhancer Hematoporphyrin-HCl Faster drug release in vitro; more significant decrease in tumor size in vivo. ekb.eg
Nanoscale-lipid vesicle and gel 5-aminolevulinic acid (ALA) Enhanced penetration through the stratum corneum. nih.gov
Topical cream 5-aminolevulinic acid (ALA) Used for photodynamic therapy of skin conditions. ns.ac.rs

Carrier-Mediated Delivery Systems

Carrier-mediated delivery systems encompass a broad range of strategies designed to transport drugs to their target site. researchgate.net These systems can be designed to respond to specific stimuli or to recognize and bind to specific molecules on the surface of target cells.

One approach is the use of antibody-drug conjugates. By attaching a photosensitizer to a monoclonal antibody that recognizes a tumor-associated antigen, the drug can be selectively delivered to cancer cells. bioline.org.br Studies have shown that conjugating a photosensitizer to an antibody against carcinoembryonic-antigen (CEA) can enhance its efficacy at lower doses, potentially reducing side effects like skin photosensitivity. bioline.org.br Pharmacokinetic studies have suggested a faster accumulation of the antibody-conjugated photosensitizer in the tumor. bioline.org.br

Another emerging area is the development of hybrid nanoparticle systems. For example, a novel adjuvant delivery system was constructed using alum-emulsion hybrid nanoparticles. nih.govnih.gov These systems can co-deliver antigens and immune-stimulatory molecules, creating an "immune-activated microenvironment." nih.govnih.gov While not directly studied with this compound in the provided context, such platforms represent a promising strategy for combining photodynamic therapy with immunotherapy.

The design of these carrier systems often aims for high drug loading capacity, protection of the drug from degradation, long circulation times, and controlled release at the target site. mdpi.com Nanotechnology provides a powerful toolkit for developing these sophisticated delivery systems, with the potential to significantly improve the therapeutic outcomes of this compound-based treatments. mdpi.comresearchgate.net

Q & A

Q. What are the critical storage and handling protocols for hematoporphyrin dihydrochloride to ensure stability in experimental settings?

this compound should be stored at -20°C in its lyophilized form to prevent degradation. Upon reconstitution in solvents like DMSO, the solution should be aliquoted and stored at -20°C, with use within one month to avoid precipitation or photochemical degradation. Purity (≥92.30%) should be verified via HPLC prior to use, as impurities may interfere with heme-binding assays .

Q. How can researchers verify the purity of this compound for reproducible experimental outcomes?

High-Performance Liquid Chromatography (HPLC) is the standard method. Use a C18 column with a mobile phase gradient of acetonitrile and 0.1% trifluoroacetic acid, monitoring absorbance at 400 nm. Compare retention times and peak areas against certified reference materials to quantify impurities such as unreacted porphyrin precursors or degradation byproducts .

Q. What are the primary research applications of this compound in basic biochemical studies?

Its primary use is as a substrate in affinity chromatography for isolating heme-binding proteins (e.g., hemopexin, cytochromes). Prepare a column with hematoporphyrin conjugated to agarose beads, equilibrate with a neutral buffer (e.g., PBS, pH 7.4), and elute bound proteins using a gradient of imidazole or competitive ligands like hemin .

Advanced Research Questions

Q. How can this compound be optimized as a photosensitizer in photodynamic therapy (PDT) studies?

Experimental design should include:

  • Light parameters : Use a 630 nm laser at 50–100 mW/cm² for activation, ensuring a fluence of 10–100 J/cm².
  • Concentration range : 5–50 µM in cell culture media, with pre-incubation for 4–24 hours to allow cellular uptake.
  • Controls : Include dark controls (no light exposure) and scavengers (e.g., histidine for singlet oxygen quenching) to validate mechanism .

Q. What methodological considerations address contradictions in reported efficacy of this compound across studies?

Discrepancies may arise from:

  • Purity variations : Batch-to-batch differences (e.g., 92.30% vs. higher grades) affect binding affinity and photosensitization. Always report purity data.
  • Solvent compatibility : DMSO may alter protein conformation in affinity assays; use freshly prepared aqueous buffers where possible.
  • Light source calibration : In PDT, inconsistent wavelength or fluence between studies can lead to variable ROS generation .

Q. How should researchers design experiments to analyze this compound’s interaction with cellular membranes?

Use fluorescence quenching assays with membrane-specific probes (e.g., Laurdan for lipid packing). Incubate cells with 10–20 µM hematoporphyrin, excite at 405 nm, and monitor emission shifts (600–700 nm). Correlate with membrane permeability assays (e.g., propidium iodide uptake) to assess porphyrin-induced membrane disruption .

Q. What advanced analytical techniques are recommended for characterizing this compound in complex biological matrices?

  • Mass spectrometry (LC-MS/MS) : Quantify hematoporphyrin in plasma or tissue homogenates using a triple quadrupole MS with electrospray ionization (ESI+).
  • Circular dichroism (CD) : Analyze conformational changes in heme-binding proteins upon interaction with hematoporphyrin in buffered solutions (pH 7.4) .

Data Analysis and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in this compound for longitudinal studies?

  • Standardized sourcing : Use batches from vendors providing Certificate of Analysis (CoA) with HPLC/LC-MS purity data.
  • Internal controls : Include a reference sample (e.g., from a master stock) in each experiment to normalize results .

Q. What statistical approaches are suitable for analyzing dose-response data in hematoporphyrin-based phototoxicity assays?

Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report light dose (J/cm²) and drug concentration (µM) as independent variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.